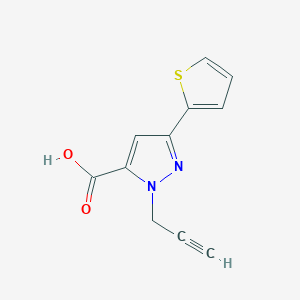
1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Descripción general
Descripción
1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, also known as AETFP, is an organofluorine compound with a pyrazol-5-amine backbone. It is a versatile intermediate used in organic synthesis, drug design, and biochemical research. AETFP has been studied for its potential applications in various fields, including drug discovery, chemical synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a precursor or intermediate in synthesizing various heterocyclic derivatives. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of diethyl 2-phenylmalonates with 5-amino-1H-pyrazoles, showcasing the compound's role in constructing complex structures with potential biological activities (Xu Li-feng, 2011).
Anticancer Applications
Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, synthesized from 1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, have been evaluated for their anticancer activity. These compounds demonstrated promising bioactivity against various cancer cell lines, such as lung, breast, prostate, and cervical cancer cells, highlighting the compound's contribution to developing potential anticancer agents (K. Chavva et al., 2013).
Reactivity Studies
Research has also delved into the reactivity of related compounds, such as the synthesis and reactivity exploration of pyrazolo[5,1-c][1,2,4]triazin derivatives, indicating the broader application of this chemical class in synthesizing biologically active molecules (L. Mironovich & D. Shcherbinin, 2014).
Novel Compounds Synthesis
The compound is instrumental in synthesizing novel heterocyclic azo compounds, which have applications in high-tech products and various sectors like food, cosmetics, and textiles. Such research demonstrates the compound's versatility in synthesizing new materials with potential industrial applications (Shahodat Irmuminova et al., 2020).
Pharmaceutical and Agrochemical Applications
Secondary amines bearing a heteroaryl scaffold, including this compound, have found applications in the chemical industry for preparing pharmaceuticals and agrochemicals. Their significant biological properties underline the importance of such compounds in medicinal chemistry and other scientific research domains (Gisele R. Paim et al., 2013).
Propiedades
IUPAC Name |
2-(2-azidoethyl)-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N6/c7-6(8,9)4-3-5(10)15(13-4)2-1-12-14-11/h3H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGJQLBAFDNRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















